Tenapanor is a Sodium-Hydrogen Exchanger 3 Inhibitor. The mechanism of action of tenapanor is as a Sodium-Hydrogen Exchanger 3 Inhibitor, and Organic Anion Transporting Polypeptide 2B1 Inhibitor.
Tenapanor is a small molecular inhibitor of the sodium/hydrogen ion exchanger-3 (NHE3) used to treat constipation predominant irritable bowel syndrome (IBS). Tenapanor has minimal systemic absorption and has not been associated with serum enzyme elevation during therapy nor has it been linked to cases of clinically apparent liver injury.
See also: Tenapanor Hydrochloride (active moiety of).
Tenapanor
CAS No.: 1234423-95-0
Cat. No.: VC0544902
Molecular Formula: C50H66Cl4N8O10S2
Molecular Weight: 1145.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1234423-95-0 |
---|---|
Molecular Formula | C50H66Cl4N8O10S2 |
Molecular Weight | 1145.0 g/mol |
IUPAC Name | 1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea |
Standard InChI | InChI=1S/C50H66Cl4N8O10S2/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64)/t43-,44-/m0/s1 |
Standard InChI Key | DNHPDWGIXIMXSA-CXNSMIOJSA-N |
Isomeric SMILES | CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)[C@@H]5CN(CC6=C5C=C(C=C6Cl)Cl)C |
SMILES | CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C |
Canonical SMILES | CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C |
Appearance | Solid powder |
Introduction
Pharmacological Mechanism of Action
NHE3 Inhibition and Electrolyte Modulation
Tenapanor's primary mechanism involves high-affinity binding to the NHE3 transporter, a membrane protein responsible for 50-70% of intestinal sodium absorption . Inhibition of NHE3 increases luminal sodium concentration by 25-35 mEq/L in the small intestine and colon, creating an osmotic gradient that retains 1-2 liters of water daily in human trials . This fluid retention accelerates gastrointestinal transit time by 40% compared to placebo, addressing both constipation and phosphate excretion .
Intestinal Barrier Function Restoration
Preclinical studies demonstrate tenapanor increases transepithelial electrical resistance (TEER) by 15-20% in human colonocyte monolayers exposed to inflammatory cytokines . Through pH-dependent actin polymerization, tenapanor strengthens tight junction complexes, reducing paracellular permeability to macromolecules like FITC-dextran by 60-75% . This barrier restoration prevents bacterial antigen translocation, lowering TRPV1 receptor activation in dorsal root ganglia neurons by 38% in rat models of visceral hypersensitivity .
Dual Phosphate Excretion Mechanism
In CKD patients, tenapanor's NHE3 inhibition reduces intestinal phosphate absorption through two pathways:
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Direct sodium-phosphate cotransporter (NaPi2b) inhibition (35% reduction)
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Paracellular phosphate flux limitation via tight junction modulation (25% reduction)
This dual action maintains serum phosphate levels at 5.11 mg/dL despite 50% reductions in phosphate binder use during 52-week trials .
Clinical Efficacy in Irritable Bowel Syndrome with Constipation
Phase 3 Trial Outcomes
The T3MPO-2 trial (N=593) demonstrated tenapanor's superiority over placebo across multiple endpoints:
Visceral Hypersensitivity Modulation
In acetic acid-sensitized rats, tenapanor 10 mg/kg reduced visceral motor reflex (VMR) responses to colorectal distension by 62% versus vehicle (P<0.05) . Whole-cell patch clamp recordings showed 40% reduction in dorsal root ganglion neuron excitability after 7-day treatment, normalizing action potential thresholds to non-sensitized levels .
Long-Term Durability
26-week extension studies revealed sustained efficacy:
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73% maintenance of initial CSBM response
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68% sustained abdominal pain improvement
Adverse Event | Tenapanor (%) | Placebo (%) |
---|---|---|
Diarrhea | 16.2 | 4.1 |
Abdominal Distension | 8.7 | 6.3 |
Flatulence | 5.4 | 4.9 |
Discontinuation Rate | 6.8 | 2.9 |
Most diarrhea cases (74.8%) were mild, resolving within 2 weeks without dose reduction .
Impact on Treatment Regimen Complexity
Pill Burden Reduction
Tenapanor enabled 63.7% of CKD patients to reduce phosphate binder use by ≥30%, decreasing daily pill count from 8.2±3.1 to 3.1±2.4 (P<0.001) . Combination therapy maintained serum phosphate at 5.11 mg/dL versus 6.42 mg/dL baseline .
Dosing Flexibility
Titration studies demonstrate linear dose response:
Dose (mg BID) | Serum Phosphate Reduction | IBS-C Responder Rate |
---|---|---|
5 | 0.41 mg/dL | 28.1% |
10 | 0.83 mg/dL | 34.7% |
20 | 1.12 mg/dL | 39.2% |
30 | 1.54 mg/dL | 42.6% |
Emerging Research Directions
Neuroimmune Axis Modulation
Recent findings suggest tenapanor reduces IL-6 and TNF-α-induced colonic permeability by 58% (P<0.001) and normalizes fecal supernatant-induced barrier dysfunction in 72% of IBS-C patient-derived cultures .
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